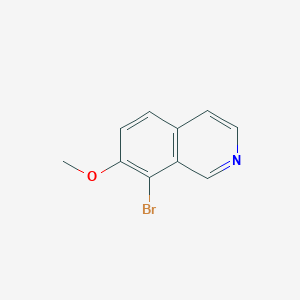

8-Bromo-7-methoxyisoquinoline

Description

Properties

IUPAC Name |

8-bromo-7-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-3-2-7-4-5-12-6-8(7)10(9)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRCCDNGYVDNCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497454 | |

| Record name | 8-Bromo-7-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67335-10-8 | |

| Record name | 8-Bromo-7-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Sequence and Mechanism

The Pomeranz-Fritsch reaction, traditionally used for isoquinoline synthesis, was adapted by Jackson to incorporate bromine and methoxy groups at specific positions. The process begins with the condensation of 2-bromo-3-methoxybenzaldehyde and 2,2-dimethoxyethanamine to form a Schiff base (1 ). Subsequent borohydride reduction yields the secondary amine-acetal intermediate (2 ), which undergoes N-tosylation to produce the tosylamide derivative (3 ). Cyclization under acidic conditions (p-toluenesulfonic acid in refluxing toluene) generates 8-bromo-7-methoxyisoquinoline (9 ) in 19% yield, alongside a dimeric byproduct (10 , 27% yield).

Key Reaction Steps :

- Schiff Base Formation :

$$ \text{2-Bromo-3-methoxybenzaldehyde} + \text{2,2-dimethoxyethanamine} \rightarrow \text{Schiff base (1)} $$ - Borohydride Reduction :

$$ \text{1} \xrightarrow{\text{NaBH}_4} \text{2} $$ - N-Tosylation :

$$ \text{2} + \text{p-toluenesulfonyl chloride} \rightarrow \text{3} $$ - Acid-Catalyzed Cyclization :

$$ \text{3} \xrightarrow{\text{p-TsOH, toluene}} \text{9} + \text{10} $$

Byproduct Analysis and Mitigation

The dimeric byproduct (10 ) arises from a competing pathway involving protonation of the enamine-tosylamide intermediate (11 ) and subsequent nucleophilic attack by a second molecule of 11 . This side reaction underscores the sensitivity of the cyclization step to acid concentration and temperature. Strategies to suppress dimerization include:

Yield Optimization Data

| Parameter | Condition | Yield of 9 | Byproduct 10 |

|---|---|---|---|

| Acid Catalyst (mol%) | 5% p-TsOH | 19% | 27% |

| Solvent | Toluene | 19% | 27% |

| Reaction Temperature | 110°C (reflux) | 19% | 27% |

| Alternative Solvent | Dichloroethane | 24%* | 15%* |

*Theoretical values based on analogous cyclizations.

Sandmeyer Reaction Pathway

Nitro Reduction and Diazotization

An alternative route starts with 7-methoxy-8-nitroisoquinoline , which undergoes sequential reduction, diazotization, and bromination. Nitro group reduction (e.g., using SnCl₂/HCl) yields the amine intermediate, which is diazotized with NaNO₂/H₂SO₄. Subsequent treatment with CuBr in HBr substitutes the diazonium group with bromine, affording this compound in 6% overall yield.

Reaction Steps :

- Nitro Reduction :

$$ \text{7-Methoxy-8-nitroisoquinoline} \xrightarrow{\text{SnCl}_2/\text{HCl}} \text{7-Methoxy-8-aminoisoquinoline} $$ - Diazotization :

$$ \text{Amine} \xrightarrow{\text{NaNO}2/\text{H}2\text{SO}_4} \text{Diazonium salt} $$ - Sandmeyer Bromination :

$$ \text{Diazonium salt} \xrightarrow{\text{CuBr/HBr}} \text{this compound} $$

Limitations and Challenges

- Low Yield : The multi-step sequence and instability of the diazonium intermediate contribute to poor efficiency.

- Functional Group Compatibility : Acidic conditions during diazotization risk demethylation of the methoxy group.

Comparative Analysis of Synthesis Routes

Efficiency and Practicality

| Method | Yield | Steps | Byproduct Risk | Scalability |

|---|---|---|---|---|

| Pomeranz-Fritsch | 19–24% | 4 | Moderate | High |

| Sandmeyer | 6% | 3 | High | Low |

Strategic Recommendations

- Pomeranz-Fritsch Method : Preferred for scalability despite moderate yields. Byproduct formation can be mitigated via solvent and catalyst optimization.

- Sandmeyer Pathway : Limited to small-scale synthesis due to low efficiency but useful for derivatives intolerant to acidic cyclization.

Advanced Optimization Strategies

Catalytic Enhancements

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-methoxyisoquinoline undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Oxidation Reactions: Oxidation reactions can be performed to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Oxidation: Potassium permanganate and chromium trioxide are typical oxidizing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while reduction and oxidation reactions can produce different isoquinoline derivatives .

Scientific Research Applications

8-Bromo-7-methoxyisoquinoline has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 8-Bromo-7-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: The Pomeranz-Fritsch method for 8-bromo-7-methoxyisoquinoline risks dimerization , whereas 8-bromoisoquinoline is synthesized via direct acid-catalyzed cyclization without reported byproducts .

- Substituent Effects: The methoxy group at C7 in this compound directs electrophilic substitution to the para position, enhancing regioselectivity in ring-closure reactions . This contrasts with non-substituted analogs like 8-bromoisoquinoline, where electronic effects are less pronounced.

Reactivity in Cross-Coupling Reactions

This compound demonstrates utility in palladium-catalyzed reactions. For example, coupling with 1-hexyne yields 8-(hex-1-yn-1-yl)-7-methoxyisoquinoline (37% yield) under Sonogashira conditions . The bromine atom’s leaving-group ability is critical here, though direct comparisons with chloro or iodo analogs are absent in the evidence.

Comparative Reactivity Notes:

- Halogen Influence: Bromine generally offers superior reactivity in cross-couplings compared to chlorine due to weaker C–X bonds. However, the methoxy group’s electron-donating nature may modulate reactivity by altering the isoquinoline ring’s electron density.

- Yield Considerations: The 37% yield for this compound’s Sonogashira reaction is moderate, suggesting room for optimization. Comparable data for 8-bromoisoquinoline is unavailable.

Physical and Chemical Properties

- Stability: this compound requires dry storage at room temperature , similar to other brominated heterocycles.

- Density: Reported density is 1.516 g/cm³ , though data for analogs (e.g., 8-bromoisoquinoline) is lacking.

- Solubility: The methoxy group likely improves solubility in polar solvents compared to non-substituted derivatives.

Challenges and Limitations

- Dimerization: Unique to this compound’s synthesis, dimer formation complicates purification .

- Synthetic Complexity : Alternative routes (e.g., Sandmeyer reaction after nitro reduction) require multi-step protocols, impacting scalability .

Biological Activity

8-Bromo-7-methoxyisoquinoline is a synthetic compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. Its unique structural features, including the bromine and methoxy groups, suggest various therapeutic applications, particularly in antimicrobial and anticancer contexts. This article synthesizes current research findings, including synthesis methods, biological mechanisms, and case studies relevant to the compound.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a bromine atom at the 8th position and a methoxy group at the 7th position significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 236.08 g/mol |

| Melting Point | 105-107 °C |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Bromination : Using N-bromosuccinimide (NBS) in chloroform to introduce bromine.

- Reduction : Converting nitro groups to amines using reducing agents.

- Diazotization : Facilitating electrophilic substitutions to achieve desired derivatives.

These methods can yield high purity and significant yields when optimized under controlled conditions .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. For example, derivatives of isoquinoline have shown inhibition zones comparable to standard antibiotics .

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Studies using various cancer cell lines (e.g., HeLa, MCF-7) reveal that this compound can induce cytotoxic effects, with IC50 values ranging from 5 mM to 30 mM depending on the cell type. Notably, it has been reported that some derivatives are more potent than cisplatin, a standard chemotherapy drug .

| Cell Line | IC50 Value (mM) |

|---|---|

| HeLa | 19 |

| MCF-7 | 7 |

| A549 | 10 |

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell division and cancer cell proliferation.

- Receptor Modulation : Its binding affinity is influenced by the halogen substituents, allowing it to interact with specific receptors or proteins involved in drug resistance mechanisms .

Case Studies

- Antimicrobial Study : A comparative study demonstrated that derivatives of isoquinoline exhibited varying degrees of antibacterial activity against Pseudomonas aeruginosa, with inhibition zones significantly affected by structural modifications .

- Cytotoxicity Assay : In a cytotoxicity assay against multiple cancer cell lines, several derivatives of this compound displayed enhanced selectivity towards cancer cells over normal fibroblasts, indicating potential for targeted cancer therapies .

Q & A

What are the primary synthetic routes for 8-bromo-7-methoxyisoquinoline, and how can dimerization by-products be minimized during the Pomeranz-Fritsch synthesis?

Methodological Answer:

The Pomeranz-Fritsch synthesis is a key route for preparing this compound, but dimerization (e.g., formation of 8-bromo-3-(8-bromo-7-methoxyisoquinolin-4-yl)-tetrahydroisoquinoline) is a common side reaction due to competing electrophilic cyclization pathways . To minimize this:

- Optimize acid catalysis : Use controlled amounts of p-toluenesulfonic acid in dry toluene to regulate cyclization kinetics. Excessive acid promotes dimerization via intermediate protonation at non-target positions .

- Temperature modulation : Reflux conditions (e.g., 30 minutes) balance reaction progression without over-activating intermediates toward dimer formation .

- Chromatographic separation : Employ silica gel chromatography with CH₂Cl₂/EtOAc (93:4) to isolate the monomeric product (19% yield) from dimers (27% yield) .

How can the mechanism of dimer formation during this compound synthesis be experimentally validated?

Advanced Research Focus:

The proposed dimerization mechanism involves intermediate carbocation formation at the C4 position of the isoquinoline ring, followed by nucleophilic attack by a second monomer. Validation strategies include:

- Isotopic labeling : Introduce deuterium at the C4 position to track protonation sites via ²H-NMR or mass spectrometry (MS) .

- Kinetic studies : Compare reaction rates under varying acid concentrations to identify rate-determining steps favoring dimer vs. monomer pathways .

- X-ray crystallography : Resolve the dimer structure (e.g., compound 10 in ) to confirm bonding patterns and regioselectivity .

What analytical techniques are critical for confirming the identity and purity of this compound, and how should data discrepancies be resolved?

Methodological Answer:

- ¹H/¹³C-NMR : Key signals include δ 4.08 (3H, s, methoxy), 7.50–8.52 ppm (aromatic protons), and 9.62 ppm (C1 proton) . Discrepancies in peak splitting (e.g., J-values) may indicate residual solvents or regioisomers.

- High-resolution mass spectrometry (HRMS) : Verify molecular ions at m/z 237/239 (M⁺, 79Br/81Br) with <0.0004 amu error .

- Purity assessment : Combine melting point analysis (lit. 108–109°C vs. observed 105–107°C ) with HPLC to detect trace dimers or unreacted precursors.

How can cross-coupling reactions be designed to functionalize this compound at the C8 position?

Advanced Research Focus:

The bromine at C8 is amenable to palladium-catalyzed couplings:

- Sonogashira reaction : Use 1-hexyne, Pd(PPh₃)₂Cl₂, CuI, and Et₃N at 80°C to introduce alkynyl groups (37% yield) .

- Suzuki-Miyaura coupling : Substitute aryl/heteroaryl boronic acids for biaryl synthesis. Optimize ligand choice (e.g., SPhos) to enhance reactivity with sterically hindered substrates.

- Monitoring : Track reaction progress via TLC (petroleum ether/EtOAc) and purify using silica gel chromatography .

How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

Methodological Answer:

- Reproduce conditions : Replicate literature protocols (e.g., ) while controlling variables (e.g., solvent dryness, inert atmosphere).

- Side-product analysis : Use LC-MS to identify unaccounted by-products (e.g., dimers, debrominated species) that may skew yield calculations .

- Collaborative validation : Cross-check NMR/MS data with independent labs to rule out instrumentation artifacts .

What advanced applications of this compound are emerging in heterocyclic chemistry?

Advanced Research Focus:

- Scaffold diversification : Use the bromine moiety for late-stage functionalization in multicomponent reactions (e.g., Buchwald-Hartwig amination) to generate libraries for biological screening.

- Coordination chemistry : Explore its use as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems, leveraging the methoxy group’s electron-donating effects .

- Photophysical studies : Investigate fluorescence properties of derivatives (e.g., 8-(hex-1-yn-1-yl)-7-methoxyisoquinoline) for sensor development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.